

A Comparative Spectroscopic Analysis of Methylpyridine Sulfonic Acid Isomers

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Compound of Interest

Compound Name: 6-Methylpyridine-3-sulfonic acid

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A crucial guide for researchers and professionals in drug development, this document provides a detailed spectroscopic comparison of key methylpyridine sulfonic acid isomers. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide facilitates the identification and differentiation of these structurally similar compounds, which is essential for their application in pharmaceutical and chemical synthesis.

The strategic placement of methyl and sulfonic acid groups on the pyridine ring significantly influences the physicochemical and spectroscopic properties of methylpyridine sulfonic acid isomers. Understanding these differences is paramount for their use as reference standards, building blocks in organic synthesis, and in the development of novel therapeutic agents. This guide offers a side-by-side comparison of spectroscopic data to aid in the unambiguous structural confirmation of these isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for four isomers of methylpyridine sulfonic acid. This quantitative data provides a clear basis for their differentiation.

Table 1: ^1H NMR Spectroscopic Data

Isomer	Chemical Shift (δ) of Pyridine Ring Protons (ppm)
2-methylpyridine-5-sulfonic acid	Data not available in the searched sources
4-methylpyridine-3-sulfonic acid	8.2-8.5[1]
6-methylpyridine-3-sulfonic acid	Data not available in the searched sources

Note: The chemical shifts are reported for samples analyzed in appropriate deuterated solvents. The broad range for 4-methylpyridine-3-sulfonic acid is characteristic of the deshielding effect from both the pyridine nitrogen and the electron-withdrawing sulfonic acid group.[1]

Table 2: IR Spectroscopy Data

Isomer	Key Vibrational Frequencies (cm^{-1})	Assignment
2-methylpyridine-5-sulfonic acid	Data not available in the searched sources	-
4-methylpyridine-3-sulfonic acid	2900-3000 (broad)[1]	O-H stretch of the sulfonic acid group, indicating hydrogen bonding.[1]
6-methylpyridine-3-sulfonic acid	Data not available in the searched sources	-

Note: The presence of a broad absorption band in the 2900-3000 cm^{-1} region is a characteristic feature of the sulfonic acid group in the solid state.[1]

Table 3: Mass Spectrometry Data

Isomer	Molecular Ion (m/z)	Key Fragmentation Pattern
2-methylpyridine-5-sulfonic acid	Data not available in the searched sources	-
4-methylpyridine-3-sulfonic acid	173.19 ($[M+H]^+$)[1]	Loss of sulfur trioxide (SO_3 , 80 mass units) to give a fragment at m/z 93, corresponding to the methylpyridine cation.[1]
6-methylpyridine-3-sulfonic acid	Data not available in the searched sources	-

Note: The molecular formula for all listed isomers is $C_6H_7NO_3S$, with a molecular weight of 173.19 g/mol .[1] The fragmentation pattern is a key diagnostic tool for identifying aromatic sulfonic acids.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the methylpyridine sulfonic acid isomer is dissolved in a suitable deuterated solvent (e.g., D_2O , $DMSO-d_6$) and transferred to an NMR tube.
- Data Acquisition: 1H and ^{13}C NMR spectra are recorded on a 400 or 500 MHz spectrometer.
- Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak. The multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration, and coupling constants (J) in Hertz (Hz) are determined.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the dried, powdered sample is mixed with potassium bromide (KBr) to form a pellet. Alternatively, spectra can be obtained using an Attenuated

Total Reflectance (ATR) accessory.

- Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm^{-1} .
- Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed and assigned to specific vibrational modes of the molecule.

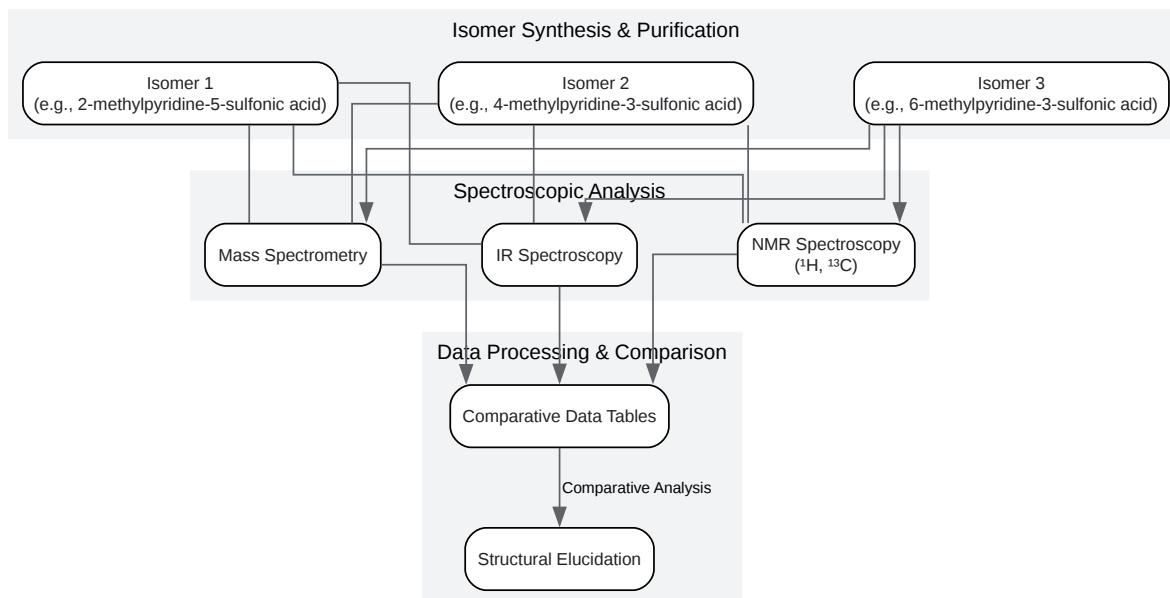
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation using techniques like gas chromatography (for more volatile derivatives) or liquid chromatography.
- Ionization: Electrospray ionization (ESI) is a common technique for these types of compounds, often resulting in the observation of the protonated molecular ion ($[\text{M}+\text{H}]^+$).[\[1\]](#)
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
- Data Analysis: The molecular ion peak is used to confirm the molecular weight, and the fragmentation pattern provides structural information.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of methylpyridine sulfonic acid isomers.

Workflow for Spectroscopic Comparison of Methylpyridine Sulfonic Acid Isomers

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Caption: Logical workflow for the synthesis, spectroscopic analysis, and comparative evaluation of methylpyridine sulfonic acid isomers.

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References

- 1. Buy 4-Methylpyridine-3-sulfonic acid | 4808-71-3 [smolecule.com]

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